molecular formula C10H24N4O B1529354 Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine CAS No. 1339836-45-1

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine

Cat. No. B1529354
CAS RN: 1339836-45-1
M. Wt: 216.32 g/mol
InChI Key: VZADZZMQPMKFFM-UHFFFAOYSA-N
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Description

“Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is a chemical compound with the CAS Number: 1339836-45-1 . It has a molecular weight of 216.33 . The IUPAC name for this compound is N1- (2-aminoethyl)-N~1~- [2- (4-morpholinyl)ethyl]-1,2-ethanediamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is 1S/C10H24N4O/c11-1-3-13 (4-2-12)5-6-14-7-9-15-10-8-14/h1-12H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is a liquid at room temperature . It has a molecular weight of 216.33 .

Scientific Research Applications

1. Applications in Microemulsions and Kinetics Studies

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine, due to its morpholine component, has been studied in microemulsions, particularly focusing on the kinetics of nitroso group transfer from alkyl nitrites to secondary amines, including morpholine. The research demonstrated that these reactions occur in the aqueous pseudophase and the surfactant film of the microemulsion system, providing insight into the reactivity of amines in such specialized environments (García‐Río et al., 1996).

2. Role in Synthesis of Pharmaceutical Compounds

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine derivatives have been synthesized for pharmaceutical purposes. For instance, bis(β-aminoketones) II including bis(morpholino) derivatives were synthesized and studied for their biological activity, highlighting the compound's potential in drug development and pharmacological research (Agababyan et al., 1991).

3. Electrochemical Properties in Ionic Liquids

The compound's derivatives, specifically those involving morpholine, have been examined for their electrochemical properties. For example, research on N-(2-methoxyethyl)-substituted morpholinium-based ionic liquids revealed insights into their conductivity and ion transport properties, suggesting applications in electrochemistry and materials science (Komayko et al., 2018).

4. Contributions to Materials Chemistry

Morpholine and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives have shown significant potential in materials chemistry. These derivatives exhibited high levels of accumulation in melanoma cells and displayed notable cytotoxicity, indicating their use in targeted therapies and drug delivery systems (Jin et al., 2018).

5. Utility in pH Control and Buffer Solutions

Derivatives of Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine, like morpholine, have been utilized in creating buffer solutions for pH control in various applications, including starch gel electrophoresis. These compounds provide a range of pH values, offering versatility in biochemical and analytical procedures (Clayton & Tretiak, 1972).

Safety and Hazards

“Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is classified as dangerous according to the GHS05 and GHS07 pictograms . The hazard statements associated with this compound include H302, H312, H314, H332, and H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye burns, and may cause respiratory irritation .

properties

IUPAC Name

N'-(2-aminoethyl)-N'-(2-morpholin-4-ylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N4O/c11-1-3-13(4-2-12)5-6-14-7-9-15-10-8-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZADZZMQPMKFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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